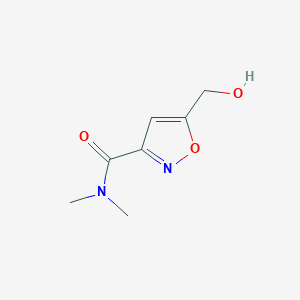![molecular formula C8H18Cl3N3 B2820439 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride CAS No. 2137614-62-9](/img/structure/B2820439.png)
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride” is a compound with the CAS Number: 2137614-62-9 . It has a molecular weight of 262.61 . The compound is a powder at room temperature .
Molecular Structure Analysis
The compound has an IUPAC name of 2-(2-isopropyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride . Its InChI Code is 1S/C8H15N3.3ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;;/h4,6-7H,3,5,9H2,1-2H3;3*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
This compound serves as a precursor or intermediate in the synthesis of a wide range of novel compounds with various applications. For instance, it has been utilized in the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers and variable basicity (Shevchenko et al., 2017). These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, suggesting potential applications in electrochemistry and materials science.
Chemical Reactions and Mechanisms
Research has also explored the compound's role in various chemical reactions and mechanisms, leading to the generation of structurally diverse libraries of compounds. For example, its derivative, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been used in alkylation and ring closure reactions, demonstrating the compound's versatility in organic synthesis (Roman, 2013).
Development of Analytical Methods
The compound has been instrumental in the development of sensitive analytical methods. A study highlighted its use in creating dual-sensitive probes for the determination of amines in environmental water, showcasing its application in environmental analysis and monitoring (You et al., 2010).
Catalysts and Catalytic Processes
Further research has focused on its utility in catalytic processes. For example, ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, derived from this compound, have been identified as efficient catalysts for C-N bond formation. This highlights its role in facilitating sustainable chemical processes through hydrogen-borrowing strategies under solvent-free conditions (Donthireddy et al., 2020).
Material Science and Engineering
The compound's derivatives have been studied for their potential applications in material science, such as the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for use in gas generators. These studies suggest applications in energetic materials and propellant formulations (Srinivas et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.3ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;;/h4,6-7H,3,5,9H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQDTKEFQJSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2820357.png)


![N-(3,5-difluorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2820362.png)

![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2820370.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2820371.png)

![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B2820374.png)



